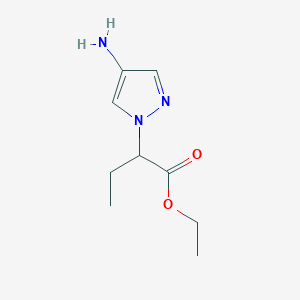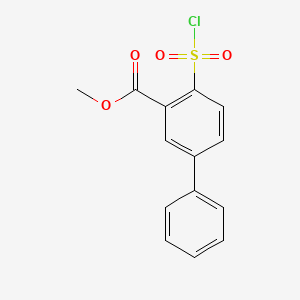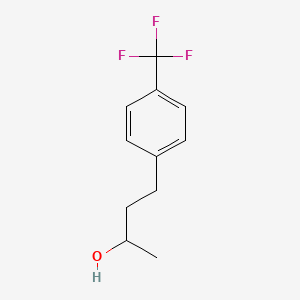
4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an aminomethyl group at the 4-position, a bromine atom at the 6-position, and a chlorine atom at the 5-position on the quinoline ring. The tetrahydroquinoline core structure is known for its biological and pharmacological activities, making this compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-3-bromo-4-chlorobenzaldehyde with an appropriate amine in the presence of a reducing agent can lead to the formation of the desired tetrahydroquinoline derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or fully reduced quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce derivatives with different substituents at the 5- and 6-positions .
科学研究应用
4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
作用机制
The mechanism of action of 4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the bromine and chlorine atoms contribute to the compound’s binding affinity and specificity towards certain receptors .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 4-(Aminomethyl)-7-bromo-2H-chromen-2-one
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)-7-benzyloxy-2H-chromen-2-one
Uniqueness
The uniqueness of 4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the quinoline ring enhances its reactivity and potential for diverse chemical transformations. Additionally, the aminomethyl group provides versatility in forming derivatives with various functional groups, making it a valuable compound in synthetic and medicinal chemistry .
属性
分子式 |
C10H10BrClN2O |
|---|---|
分子量 |
289.55 g/mol |
IUPAC 名称 |
4-(aminomethyl)-6-bromo-5-chloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10BrClN2O/c11-6-1-2-7-9(10(6)12)5(4-13)3-8(15)14-7/h1-2,5H,3-4,13H2,(H,14,15) |
InChI 键 |
WHNHOVPYUJMHGM-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C(C=CC(=C2Cl)Br)NC1=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



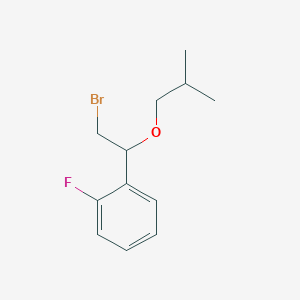
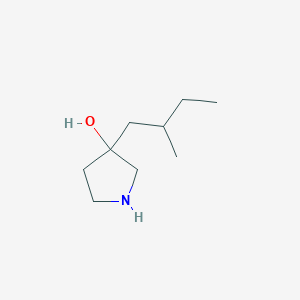


![7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
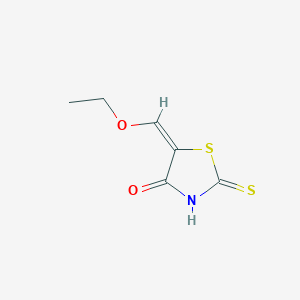
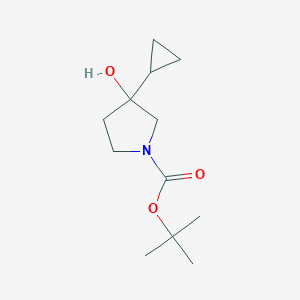
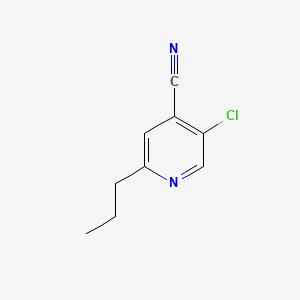
amine](/img/structure/B13550916.png)
